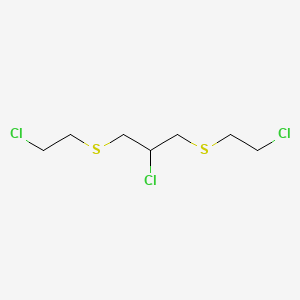
Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is an organosulfur compound with the molecular formula C₇H₁₄Cl₃S₂ It is characterized by the presence of two 2-chloroethylthio groups and one additional chlorine atom attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves the reaction of 1,3-dichloropropane with 2-chloroethanethiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atoms on the propane backbone.
Reaction Conditions:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Propane, 1,3-bis(2-chloroethylthio)-2-chloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propane derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated hydrocarbons.
科学的研究の応用
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.
類似化合物との比較
Similar Compounds
Propane, 1,3-dichloro-2-thio-: Similar structure but lacks the additional chlorine atom.
Propane, 1,3-bis(2-chloroethylthio)-: Similar structure but lacks the additional chlorine atom on the propane backbone.
Ethane, 1,2-bis(2-chloroethylthio)-: Shorter carbon chain but similar functional groups.
Uniqueness
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is unique due to the presence of three chlorine atoms and two 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
63905-12-4 |
|---|---|
分子式 |
C7H13Cl3S2 |
分子量 |
267.7 g/mol |
IUPAC名 |
2-chloro-1,3-bis(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2 |
InChIキー |
GHOGATWOCSSKCC-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SCC(CSCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


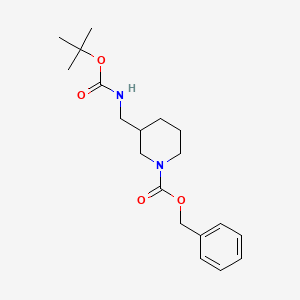

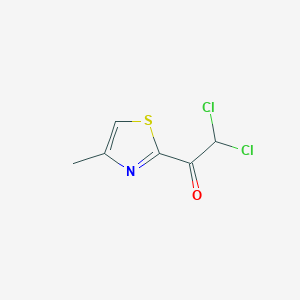
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
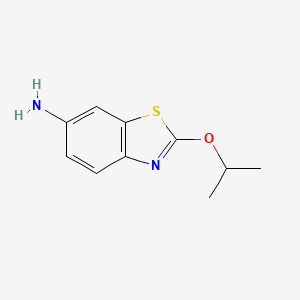
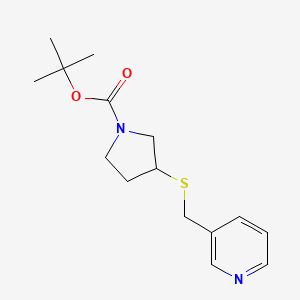
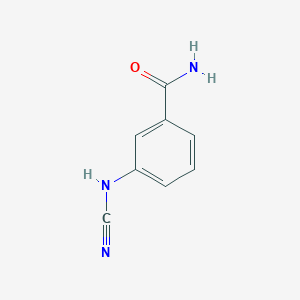
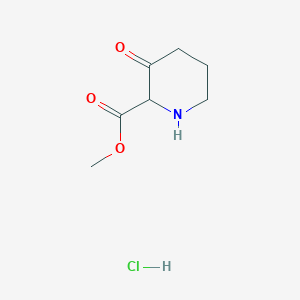
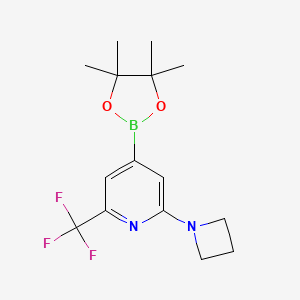
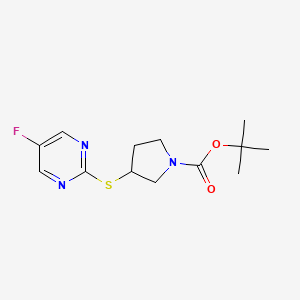
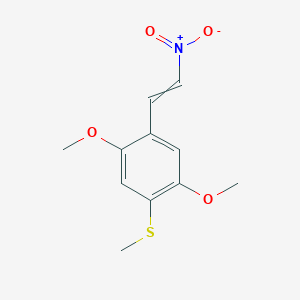
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
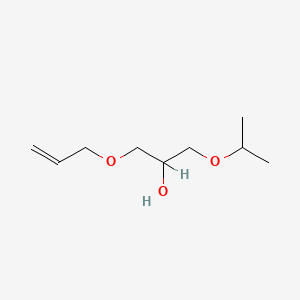
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
